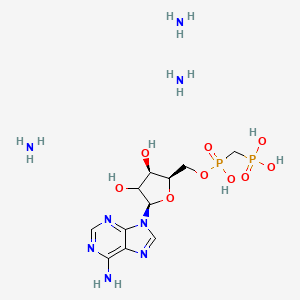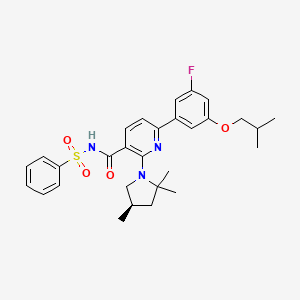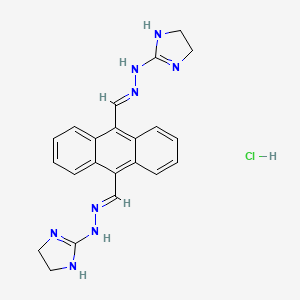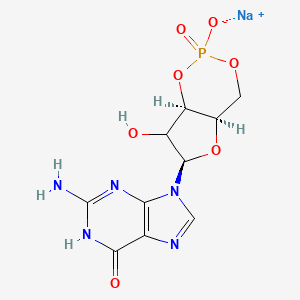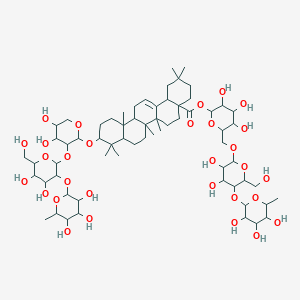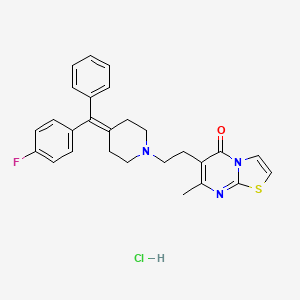
R 59-022 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DKGI-I (hydrochloride), also known as R 59-022 hydrochloride, is a compound that functions as a diacylglycerol kinase inhibitor. It is also a 5-HT receptor antagonist and an activator of protein kinase C. This compound is primarily used in scientific research to study various biochemical pathways and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DKGI-I (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of DKGI-I (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards .
Types of Reactions:
Oxidation: DKGI-I (hydrochloride) can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in public literature.
Reduction: Reduction reactions involving DKGI-I (hydrochloride) are less common but can be performed under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are available in specialized chemical research publications .
Applications De Recherche Scientifique
DKGI-I (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study enzyme inhibition and protein kinase C activation.
Biology: Investigates cellular signaling pathways and receptor interactions.
Medicine: Explores potential therapeutic targets for various diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
DKGI-I (hydrochloride) exerts its effects by inhibiting diacylglycerol kinase, which prevents the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition leads to the activation of protein kinase C and modulation of 5-HT receptors. The compound’s molecular targets include diacylglycerol kinase and protein kinase C, which are involved in various cellular signaling pathways .
Similar Compounds:
R 59-022: Another diacylglycerol kinase inhibitor with similar properties.
5-HT Receptor Antagonists: Compounds like ketanserin and ritanserin share similar receptor antagonism properties.
Uniqueness: DKGI-I (hydrochloride) is unique due to its dual role as a diacylglycerol kinase inhibitor and a 5-HT receptor antagonist. This dual functionality makes it a valuable tool in research for studying complex biochemical pathways and cellular processes .
Propriétés
Formule moléculaire |
C27H27ClFN3OS |
|---|---|
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C27H26FN3OS.ClH/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21;/h2-10,17-18H,11-16H2,1H3;1H |
Clé InChI |
APNKGVNEUKASGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



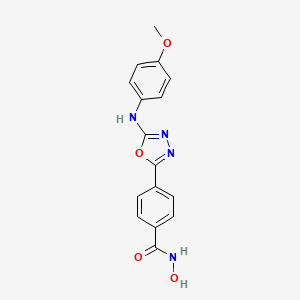
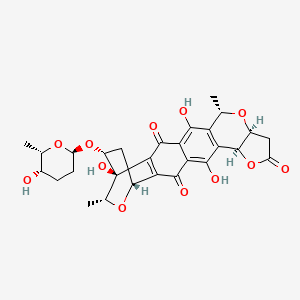
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
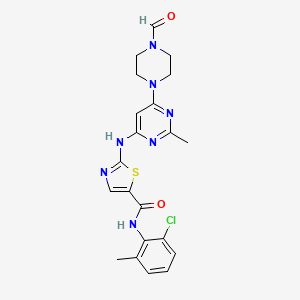
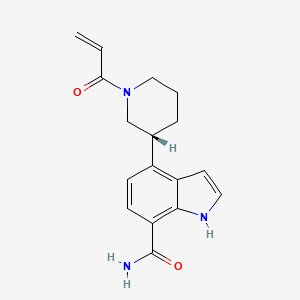

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
